molecular formula C21H30Cl2N2O5 B025260 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid CAS No. 111106-28-6

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid

Cat. No. B025260
M. Wt: 461.4 g/mol
InChI Key: GVNDEBPOTTUDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. DAPT is a gamma-secretase inhibitor that has been shown to have inhibitory effects on the Notch signaling pathway.

Mechanism Of Action

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is a gamma-secretase inhibitor that inhibits the Notch signaling pathway by blocking the cleavage of the Notch receptor. The Notch signaling pathway is involved in cell differentiation, proliferation, and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting the Notch signaling pathway, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can inhibit the formation of blood clots and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of Notch inhibition without affecting other signaling pathways. However, one limitation of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid. One area of interest is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of cancer and Alzheimer's disease. Another area of interest is the exploration of the role of the Notch signaling pathway in other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid for different diseases and cell types.

Synthesis Methods

The synthesis of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dichlorobenzoyl chloride with N-(3-methoxypropyl)-N-(3-methylbutyl)amine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl 5-oxopentanoate. The final product is obtained after purification through recrystallization.

Scientific Research Applications

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to reduce the production of amyloid beta, a protein that is believed to play a role in the development of the disease. In cardiovascular disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the formation of blood clots and reduce inflammation.

properties

CAS RN

111106-28-6

Product Name

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H30Cl2N2O5/c1-14(2)9-11-25(10-4-12-30-3)21(29)18(7-8-19(26)27)24-20(28)15-5-6-16(22)17(23)13-15/h5-6,13-14,18H,4,7-12H2,1-3H3,(H,24,28)(H,26,27)

InChI Key

GVNDEBPOTTUDBX-UHFFFAOYSA-N

SMILES

CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

synonyms

4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(3-methylbutyl)carba moyl)butanoic acid

Origin of Product

United States

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